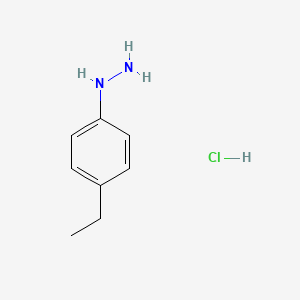

4-Ethylphenylhydrazine hydrochloride

Overview

Description

4-Ethylphenylhydrazine hydrochloride is a useful research compound. Its molecular formula is C8H13ClN2 and its molecular weight is 172.65 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of 4-Ethylphenylhydrazine hydrochloride are aldehydes and ketones . The compound interacts with these targets through a nucleophilic reaction, where the nitrogen atom in the hydrazine group acts as a nucleophile .

Mode of Action

This compound interacts with its targets (aldehydes and ketones) to form oximes or hydrazones . This interaction is essentially an irreversible process as the adduct dehydrates . The oxygen atom also acts as a nucleophile in competition with nitrogen, but this is a dead-end process that results in the reversible formation of a hemiketal .

Biochemical Pathways

The formation of oximes and hydrazones by this compound affects the biochemical pathways involving aldehydes and ketones . As the ketone gets used up, the hemiketal decomposes in an attempt to maintain the concentration of the ketone . This can have downstream effects on other biochemical pathways that are dependent on the concentration of these compounds.

Pharmacokinetics

Given its molecular weight of 17266 , it is likely to have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are primarily the formation of oximes and hydrazones These compounds can have various effects depending on the specific aldehyde or ketone they are derived from

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the nucleophilic reaction that forms the oximes and hydrazones Additionally, the presence of other compounds that can react with aldehydes and ketones may compete with this compound, potentially affecting its efficacy

Biological Activity

4-Ethylphenylhydrazine hydrochloride (C8H13ClN2) is a hydrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and toxicology. This compound is characterized by an ethyl group attached to a phenylhydrazine structure, which influences its chemical properties and biological interactions.

- Molecular Formula : C8H13ClN2

- Molecular Weight : 172.66 g/mol

- CAS Number : 53661-18-0

- Solubility : Soluble in water, with reported solubility values around 0.233 mg/ml .

Biological Activity

The biological activity of this compound is primarily studied through its interactions with biological systems, particularly concerning its toxicity and potential therapeutic applications.

Antitumor Activity

Research indicates that hydrazine derivatives, including this compound, may exhibit antitumor properties . These effects are hypothesized to arise from their ability to interact with cellular components and induce apoptosis in cancer cells. For example, phenylhydrazine compounds have shown the capacity to induce oxidative stress, which can lead to cell death in tumor cells .

Toxicological Effects

The compound is also associated with various toxicological effects:

- Hematological Effects : Exposure can lead to hemolytic anemia due to oxidative damage to red blood cells. Studies have shown that phenylhydrazines can cause methemoglobinemia and destruction of erythrocytes .

- Organ Toxicity : Chronic exposure has been linked to liver and kidney damage, with evidence suggesting that it may lead to hepatotoxicity and nephrotoxicity in animal models .

- Carcinogenic Potential : Some studies suggest a possible link between hydrazine exposure and carcinogenic effects, particularly lung tumors in animal models .

Case Study 1: Hemolytic Anemia Induction

A study involving the administration of phenylhydrazine to rats demonstrated significant hematological changes, including decreased erythrocyte counts and increased reticulocyte counts. This study provided evidence for the hemolytic properties of hydrazines .

Case Study 2: Tumor Induction in Mice

In a long-term study where mice were administered phenylhydrazine orally, an increased incidence of lung tumors was observed. The findings suggested that the mechanism of action involves DNA alkylation leading to mutagenic effects .

Comparative Analysis of Hydrazine Derivatives

| Compound Name | CAS Number | Antitumor Activity | Toxicity Level |

|---|---|---|---|

| This compound | 53661-18-0 | Yes | Moderate |

| Phenylhydrazine | 7516-5 | Yes | High |

| (3,4-Dimethylphenyl)hydrazine | 60481-51-8 | Yes | Moderate |

Scientific Research Applications

Pharmaceutical Development

4-Ethylphenylhydrazine hydrochloride is instrumental in the synthesis of various pharmaceuticals, particularly anti-cancer agents. Its ability to form stable intermediates makes it a valuable component in drug formulation processes.

Key Applications:

- Synthesis of Anti-Cancer Agents: The compound serves as an intermediate in the production of hydrazone derivatives that exhibit anti-tumor activity.

- Drug Formulation: Its stability under various conditions enhances the efficacy and shelf-life of pharmaceutical products.

Case Study:

A study demonstrated that derivatives synthesized from this compound showed significant cytotoxic effects against cancer cell lines, suggesting potential therapeutic applications in oncology .

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent for detecting and quantifying carbonyl compounds. This application is crucial for quality control processes in industries such as food and beverage.

Key Applications:

- Carbonyl Detection: It reacts with carbonyl groups to form hydrazones, which can be quantitatively analyzed.

- Quality Control: Utilized in method validation and quality assurance protocols to ensure the purity of products.

Data Table: Carbonyl Detection Using this compound

| Carbonyl Compound | Reaction Time (min) | Yield (%) | Notes |

|---|---|---|---|

| Acetaldehyde | 15 | 95 | High reactivity |

| Benzaldehyde | 20 | 90 | Stable product formation |

| Formaldehyde | 10 | 92 | Rapid reaction kinetics |

Biochemical Research

The compound is also employed in biochemical research to study enzyme kinetics and metabolic pathways. Its role as a hydrazine derivative enables researchers to probe into biological processes and identify potential therapeutic targets.

Key Applications:

- Enzyme Activity Studies: Used to inhibit specific enzymes, allowing for the investigation of metabolic pathways.

- Therapeutic Target Identification: Facilitates the exploration of novel drug targets by analyzing enzyme interactions.

Case Study:

Research indicated that this compound effectively inhibited certain enzymes involved in metabolic pathways related to cancer metabolism, providing insights into potential therapeutic strategies .

Polymer Chemistry

In polymer chemistry, this compound is utilized to synthesize hydrazine-based polymers, which have applications in coatings, adhesives, and other materials requiring enhanced durability.

Key Applications:

- Synthesis of Hydrazine-Based Polymers: These polymers exhibit improved mechanical properties compared to traditional materials.

- Industrial Coatings: Used in formulations that require resistance to environmental degradation.

Data Table: Properties of Hydrazine-Based Polymers

| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) | Application Area |

|---|---|---|---|

| Hydrazine-Based Coating | 50 | 15 | Protective coatings |

| Adhesive | 30 | 10 | Industrial bonding |

Q & A

Q. Basic: What are the common synthetic routes for preparing 4-Ethylphenylhydrazine hydrochloride, and what are the critical parameters influencing yield and purity?

Answer:

this compound is typically synthesized via diazotization of 4-ethylaniline followed by reduction and acid precipitation. Key steps include:

- Diazotization : Reacting 4-ethylaniline with nitrous acid (HNO₂) under acidic conditions (0–5°C) to form the diazonium salt .

- Reduction : Using sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂) to reduce the diazonium salt to the hydrazine intermediate.

- Acid Precipitation : Adding hydrochloric acid (HCl) to precipitate the hydrazine as the hydrochloride salt .

Critical Parameters :

- Temperature Control : Excess heat during diazotization can lead to side reactions (e.g., decomposition).

- pH Adjustment : Acidic conditions (pH < 3) are essential for stabilizing intermediates and preventing oxidation.

- Purification : Recrystallization from ethanol/water mixtures improves purity .

Q. Basic: How can researchers safely handle and store this compound to minimize exposure risks?

Answer:

Handling :

- Use nitrile gloves , lab coats, and safety goggles to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of toxic dust or vapors .

- Avoid contact with strong bases (e.g., NaOH) or oxidizing agents (e.g., peroxides), which can trigger violent reactions .

Storage :

- Keep in airtight containers in a cool (<25°C), dry, and ventilated area.

- Label containers with hazard warnings (e.g., "Corrosive," "Toxic").

- Prohibit ignition sources (open flames, sparks) in storage areas .

Q. Advanced: What analytical techniques are recommended for characterizing the purity and structural integrity of this compound, and how can contradictory spectral data be resolved?

Answer:

Key Techniques :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phase: acetonitrile/0.1% trifluoroacetic acid (TFA) .

- NMR Spectroscopy : H and C NMR confirm the ethyl group (-CH₂CH₃) and hydrazine (-NH-NH₂) moieties. D₂O exchange resolves ambiguous NH signals .

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., m/z 186.06 for [C₈H₁₁N₂]⁺) .

Resolving Data Contradictions :

- Cross-validate results using multiple techniques (e.g., HPLC purity vs. NMR integration).

- Perform control experiments with reference standards (e.g., USP-grade phenylhydrazine derivatives) .

Q. Advanced: How does the introduction of the ethyl group on the phenyl ring influence the reactivity of phenylhydrazine derivatives in condensation reactions?

Answer:

The ethyl group (-CH₂CH₃) exerts electron-donating effects via hyperconjugation, which:

- Enhances Nucleophilicity : Increases hydrazine’s reactivity in condensation with carbonyl compounds (e.g., aldehydes/ketones) to form hydrazones .

- Steric Effects : The ethyl group may hinder reactions at the para position, favoring ortho-substitution in some cases.

- Solubility : Improves solubility in non-polar solvents, facilitating reactions in hydrophobic media .

Example : In Fischer indole synthesis, this compound reacts with cyclic ketones to yield substituted indoles with higher regioselectivity compared to unsubstituted analogs .

Q. Basic: What are the primary hazards associated with this compound, and what emergency procedures should be in place during laboratory use?

Answer:

Hazards :

- Toxicity : Causes hemolytic anemia and liver/kidney damage upon chronic exposure .

- Corrosivity : Reacts with copper/nickel surfaces, releasing toxic gases (e.g., HCl) .

- Fire Risk : Decomposes at high temperatures, producing nitrogen oxides (NOₓ) and hydrogen chloride (HCl) gas .

Emergency Protocols :

- Spills : Evacuate the area, use absorbent materials (e.g., vermiculite), and neutralize residues with sodium bicarbonate .

- Exposure : Rinse skin/eyes with water for 15 minutes; seek immediate medical attention for ingestion/inhalation .

Q. Advanced: In the context of designing hydrazine-based pharmacophores, how does the ethyl substituent affect the compound's biological activity and metabolic stability?

Answer:

- Bioactivity : The ethyl group enhances lipophilicity , improving membrane permeability in antimicrobial or anticancer assays .

- Metabolic Stability : The substituent reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life in vivo .

- Toxicity Trade-offs : While increasing potency, the ethyl group may elevate hepatotoxicity risks, requiring careful in vitro cytotoxicity screening (e.g., MTT assays) .

Q. Basic: What are the recommended protocols for decontaminating equipment exposed to this compound?

Answer:

- Glassware : Soak in 10% sodium hydroxide (NaOH) for 2 hours to hydrolyze residues, followed by rinsing with ethanol/water .

- Surfaces : Wipe with 5% acetic acid to neutralize residual hydrazine, then wash with detergent .

- Waste Disposal : Collect contaminated materials in labeled containers for incineration at >1000°C .

Q. Advanced: What strategies can be employed to mitigate side reactions during the synthesis of this compound, particularly under varying pH conditions?

Answer:

- Low pH Stabilization : Maintain pH < 3 during diazotization to prevent diazonium salt decomposition .

- Inert Atmosphere : Use nitrogen or argon to minimize oxidation of hydrazine intermediates .

- Catalytic Additives : Add zinc dust or activated charcoal to adsorb impurities during recrystallization .

Troubleshooting :

Properties

IUPAC Name |

(4-ethylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c1-2-7-3-5-8(10-9)6-4-7;/h3-6,10H,2,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFUKCJADFMHGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375448 | |

| Record name | 4-Ethylphenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53661-18-0 | |

| Record name | 4-Ethylphenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethylphenylhydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.